(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)acrylamide is a complex organic compound that features a combination of aromatic and bicyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the azabicyclo[3.2.1]octane moiety: This involves the construction of the bicyclic structure, often through a Diels-Alder reaction followed by functional group modifications.
Coupling of the two moieties: The final step involves the formation of the acrylamide linkage through a condensation reaction between the benzo[d][1,3]dioxole derivative and the azabicyclo[3.2.1]octane derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The aromatic and bicyclic structures can be oxidized under strong oxidizing conditions.
Reduction: The acrylamide group can be reduced to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions of bicyclic amines with biological targets. Its structural features make it a candidate for studying receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific enzymes or receptors.
Industry
In the materials science industry, this compound could be explored for its potential use in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the acrylamide group can form covalent bonds with nucleophilic sites on proteins. This dual mode of action can lead to the modulation of biological pathways and the alteration of cellular functions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-azabicyclo[3.2.1]octan-3-yl)acrylamide: Lacks the methylsulfonyl group, which may affect its binding properties and reactivity.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propionamide: Has a propionamide group instead of an acrylamide group, which may influence its chemical reactivity and biological activity.
Uniqueness
The presence of the methylsulfonyl group in (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide enhances its solubility and may provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-26(22,23)20-14-4-5-15(20)10-13(9-14)19-18(21)7-3-12-2-6-16-17(8-12)25-11-24-16/h2-3,6-8,13-15H,4-5,9-11H2,1H3,(H,19,21)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGIAPJDAUCBSD-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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